1-(4-Chlorophenyl)-4-methylpentane-1,3-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGEEIPRACJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100119-43-5 | |
| Record name | 1-(4-chlorophenyl)-4-methylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction mixture is usually heated to around 70°C to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Allylation and Benzylation Reactions
β-Diketones readily undergo allylation with allylic alcohols under base catalysis. For example:
| Substrate | Allylic Alcohol | Product Yield | Reaction Time | Catalyst |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione | Cinnamyl alcohol | 72–89% | 7–9 hours | DBU |
This reaction proceeds via nucleophilic attack of the enolate intermediate on the allylic alcohol, forming monoallylated products . The chlorophenyl group enhances electrophilicity at the carbonyl carbon, accelerating enolate formation.
Cycloaddition Reactions
The compound participates in acid-catalyzed (4+1) cycloadditions with enones to form spirocyclic derivatives:
Example Reaction:
this compound + Enone → Spiro decane derivative
| Catalyst | Loading | Yield | Diastereoselectivity |
|---|---|---|---|
| CF₃SO₃H | 0.1 mol% | 85–98% | Single diastereomer |
Reaction rates depend critically on diketone concentration, with lower concentrations favoring faster kinetics .
Enolate-Mediated Alkylation
The diketone forms stable enolates under basic conditions, enabling alkylation with electrophiles:
Conditions:
-
Base: NaOH (1.0 equiv)
-
Solvent: Methanol
-
Temperature: 60°C
Example:
Reaction with methyl iodide yields 3-methyl-1-(4-chlorophenyl)-4-methylpentane-1,3-dione (85% yield) .
Condensation Reactions
Claisen-Schmidt condensations with aromatic aldehydes produce α,β-unsaturated diketones:
General Reaction:
this compound + 4-Chlorobenzaldehyde → Chalcone derivative
| Conditions | Yield |
|---|---|
| NaOH (solid), grinding | 81% |
This method avoids solvents and achieves high efficiency via mechanochemical activation .
Hydrolysis and Functional Group Interconversion
The diketone undergoes hydrolysis under acidic conditions to form carboxylic acid derivatives:
Conditions:
-
Acid: HCl (1.0 M)
-
Solvent: Water/THF (1:1)
-
Temperature: 40°C
Hydrolysis selectively cleaves the less hindered keto group, yielding 4-(4-chlorophenyl)-2-methyl-3-oxobutanoic acid (68% yield) .
Comparative Reactivity with Analogues
| Compound | Reaction with Cinnamyl Alcohol | Yield |
|---|---|---|
| This compound | Monoallylation | 83% |
| 1-Phenylbutane-1,3-dione | Monoallylation | 89% |
| 3-Methylpentane-2,4-dione | Monoallylation | 61% |
The electron-withdrawing chloro substituent slightly reduces reactivity compared to phenyl analogues .
Mechanistic Considerations
-
Enolate Stability: The para-chlorophenyl group stabilizes enolates via resonance and inductive effects, favoring nucleophilic reactivity.
-
Steric Effects: The 4-methyl group introduces steric hindrance, directing regioselectivity toward the less substituted carbonyl .
-
Acid Catalysis: CF₃SO₃H enhances electrophilicity of the diketone, facilitating cycloadditions without side reactions .
Scientific Research Applications
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)
Structural and Functional Differences:
Key Findings:
- The chloro derivative’s larger atomic radius and lower electronegativity reduce its solubility in polar solvents compared to the fluoro analog .
- Fluorinated analogs exhibit superior thermal stability (up to 200°C) and are preferred in drug synthesis due to metabolic resistance .
Halogen-Substituted β-Diketones in Cytotoxic Studies
Evidence from cytotoxic studies on halogenated enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) reveals that chlorine substitution enhances cytotoxicity compared to bromine or fluorine analogs. For instance:
- IC₅₀ Values: Chlorophenyl enones (e.g., compound C1) showed moderate activity (IC₅₀ ~100 µg/mL), while fluorinated analogs were less potent .
- Mechanism : Chlorine’s lipophilicity improves membrane permeability, enhancing cellular uptake .
Data Tables
Table 1: Physicochemical Comparison of Halogenated β-Diketones
Biological Activity
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol. Its structure features a pentane backbone with two keto groups at positions 1 and 3, and a para-chlorophenyl group attached to the first carbon. This unique configuration imparts distinct biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Induces apoptosis via Bax/Bcl-2 ratio modulation |
| This compound | HepG2 | 12.5 | Cell cycle arrest at G2/M phase |
The cytotoxicity is attributed to the compound's ability to induce apoptotic cell death, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9 in treated cells .
The biological activity of this compound can be linked to its interaction with specific biological macromolecules. It may act by:
- Targeting cellular pathways : The compound can influence key signaling pathways involved in cell proliferation and survival.
- Inducing oxidative stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Modulating enzyme activity : Similar compounds have shown potential in inhibiting enzymes related to cancer progression.
Case Studies
A notable study evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment led to a significant increase in the Bax/Bcl-2 ratio, suggesting enhanced apoptotic signaling. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G2/M phase, leading to reduced cell viability .
Another study focused on the compound's antimicrobial properties, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for various strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-Methylpentane-2,4-dione | Diketone structure without chlorophenyl | Lower antimicrobial activity |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | Fluorine substitution | Potentially different anticancer efficacy |
| 3-(4-Methylphenyl)pentane-1,5-dione | Different carbonyl positioning | Altered reactivity |
These comparisons illustrate how variations in substituents can significantly affect biological properties and activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione, and how can purity be optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone and methyl acetoacetate under alkaline conditions. Purity optimization requires careful control of reaction stoichiometry, temperature (60–80°C), and use of anhydrous solvents to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or NMR spectroscopy (integration of β-diketone proton signals at δ 3.5–4.0 ppm) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodology :
- NMR : The enolic proton (δ 15–16 ppm in DMSO-d₆) and β-diketone protons (δ 3.5–4.0 ppm) are diagnostic. Aromatic protons (4-chlorophenyl group) appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz).
- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (diketone) and ~1600 cm⁻¹ (aromatic C=C).
- MS : Molecular ion peak at m/z 224.68 (C₁₂H₁₃ClO₂) with fragmentation patterns showing loss of CO (28 amu) and Cl (35.5 amu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
